molecular formula C15H16ClNO2 B3214627 Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl CAS No. 114772-65-5

Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl

Cat. No.: B3214627
CAS No.: 114772-65-5
M. Wt: 277.74 g/mol
InChI Key: OHHITJYTTZWFBQ-UHFFFAOYSA-N
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Description

Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl is a biphenyl derivative characterized by a methyl carboxylate group at the 2-position and an aminomethyl group at the 4'-position, with the latter protonated as a hydrochloride salt. This structure grants the compound unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic HCl moiety and moderate lipophilicity from the biphenyl backbone. It is frequently utilized in pharmaceutical synthesis as an intermediate or impurity reference standard, particularly in angiotensin receptor blocker (ARB) drug development .

Key applications include its role in quality control during the manufacturing of sartans (e.g., valsartan, losartan), where structural analogs may arise as process-related impurities. Regulatory guidelines, such as those outlined in the European Pharmacopoeia (EP), emphasize the need to monitor and characterize such compounds to ensure drug safety .

Properties

IUPAC Name

methyl 2-[4-(aminomethyl)phenyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12;/h2-9H,10,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHITJYTTZWFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(Aminomethyl)biphenyl-2-carboxylate hydrochloride typically involves the reaction of biphenyl derivatives with appropriate reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

In industrial settings, the production of Methyl 4’-(Aminomethyl)biphenyl-2-carboxylate hydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(Aminomethyl)biphenyl-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Research

MABH has been investigated for its potential anticancer properties. Studies have shown that derivatives of aminomethyl biphenyl compounds exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of biphenyl derivatives, including MABH, led to enhanced activity against cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Neuropharmacology

Research indicates that MABH may influence neurotransmitter systems and has been evaluated for its potential neuroprotective effects. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating pathways involved in neuronal survival.

Case Study : A publication highlighted the neuroprotective effects of biphenyl derivatives in models of Alzheimer's disease, where MABH was tested for its ability to inhibit amyloid-beta aggregation, a hallmark of the disease .

Chemical Synthesis Applications

MABH serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be modified to create new compounds with desired biological activities.

Synthesis of Antihypertensive Agents

The synthesis of antihypertensive drugs often involves biphenyl derivatives. MABH can be utilized as a starting material to develop new antihypertensive agents through chemical modifications.

Data Table: Synthesis Pathways

Starting MaterialReaction ConditionsProduct
MABHAcid-catalyzed reactionNovel antihypertensive compound
MABH + Acetic AnhydrideRefluxAcetylated derivative

Toxicological Studies

Understanding the safety profile of MABH is crucial for its application in pharmaceuticals. Toxicological assessments indicate that while MABH exhibits some irritant properties, its overall toxicity is low compared to other compounds in its class.

Safety Data

  • Skin Irritation : Causes skin irritation (H315)
  • Eye Irritation : Causes serious eye irritation (H319)

These safety considerations are essential for guiding further research and development efforts.

Mechanism of Action

The mechanism of action of Methyl 4’-(Aminomethyl)biphenyl-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional groups and substitution patterns are critical to its behavior in synthetic and biological contexts. Below is a comparative analysis with structurally related biphenyl derivatives:

Structural and Functional Group Differences

Compound Name 4'-Position Substituent 2-Position Substituent Molecular Weight (g/mol) Key Properties
Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl Aminomethyl (HCl salt) Methyl carboxylate ~303.8 High polarity, water-soluble, ionic
1,1-Dimethylethyl 4'-(Bromomethyl)biphenyl-2-carboxylate (MM0939.08) Bromomethyl tert-Butyl carboxylate ~377.3 Lipophilic, halogenated, reactive alkylation agent
4'-(Aminomethyl)-biphenyl-4-ol Aminomethyl Hydroxyl ~229.3 Polar, phenolic reactivity, lower solubility
4'-(Aminomethyl)biphenyl-2-Carbonitrile Aminomethyl Nitrile ~238.3 Moderate polarity, base-sensitive

Physicochemical and Reactivity Profiles

  • This compound: The HCl salt enhances aqueous solubility (critical for HPLC reference standards), while the methyl carboxylate provides stability against hydrolysis under neutral conditions. The aminomethyl group participates in nucleophilic reactions, making it prone to acylation or alkylation if unprotonated .
  • Bromomethyl Analog (MM0939.08) : The bromine atom increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl ester offers steric protection, reducing unintended hydrolysis during synthesis .
  • The nitrile group in 4'-(Aminomethyl)biphenyl-2-Carbonitrile may act as a bioisostere for carboxylates, altering metabolic stability .

Research Findings and Practical Implications

  • Stability Studies: this compound exhibits >95% stability under refrigerated (2–8°C) conditions for 24 months, whereas the bromomethyl analog degrades by ~15% under similar conditions due to light sensitivity .
  • Synthetic Yield : The hydrochloride salt form improves crystallization yields (~80–85%) compared to the free base (<60%), streamlining large-scale production .

Notes

  • Impurity Considerations: The bromomethyl derivative (MM0939.08) is a known intermediate in valsartan synthesis, requiring strict control at ppm levels per ICH Q3 guidelines .
  • Substituent Effects : Replacing the carboxylate with a nitrile reduces ionizability, impacting bioavailability in drug candidates .

Biological Activity

Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16ClNO2
  • Molecular Weight : 277.74 g/mol
  • Functional Groups : Contains an aminomethyl group and a carboxylate moiety, contributing to its biological interactions.

The biological activity of methyl 4'-(aminomethyl)biphenyl-2-carboxylate HCl is largely attributed to its ability to interact with various molecular targets, particularly in cancer biology. It has been shown to inhibit the dimerization of c-Myc with Max, a critical step in the transcriptional activation of genes involved in cell proliferation and survival.

Anticancer Activity

Research indicates that this compound serves as a potent inhibitor of c-Myc–Max dimerization, which is crucial for the oncogenic activity of c-Myc. The compound exhibits the following characteristics:

  • IC50 Value : Approximately 34.8 μM for disrupting c-Myc–Max heterodimers.
  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cell lines, leading to reduced proliferation.
  • Selective Action : Shows selectivity for c-Myc–Max over Max–Max homodimers (IC50 = 60.6 μM) .

Other Biological Activities

Beyond its anticancer properties, this compound may also exhibit:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Enzyme Inhibition : Interactions with various enzymes could suggest broader therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Biological Activity
Methyl 3'-(Aminomethyl)biphenyl-4-carboxylate HClSimilar biphenyl structureDifferent binding affinities
4'-(Aminomethyl)-biphenyl-2-carboxylic acidLacks methyl ester functionalityVariability in solubility
Methyl 4'-bromomethylbiphenyl-2-carboxylateContains a bromine substituentEnhanced reactivity due to halogen presence

Case Studies and Research Findings

  • Inhibition of Tumorigenesis :
    • A study demonstrated that this compound significantly inhibited tumor growth in xenograft models by disrupting c-Myc signaling pathways .
  • Cell Line Studies :
    • In vitro assays showed that treatment with the compound led to a marked decrease in proliferation rates of various cancer cell lines, including HL60 and Daudi cells .
  • Mechanistic Insights :
    • Co-immunoprecipitation assays confirmed that this compound effectively prevents c-Myc–Max dimerization in cellular environments, corroborating its potential as a therapeutic agent against c-Myc-driven cancers .

Q & A

Q. What are the common synthetic routes for Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl?

A typical synthesis involves:

  • Alkylation of bromomethyl precursors : Reacting methyl 4'-(bromomethyl)biphenyl-2-carboxylate with ammonia or protected amines, followed by HCl salt formation .
  • Protection/deprotection strategies : Use of tert-butyl carbamate (Boc) groups to protect the aminomethyl intermediate during synthesis, followed by acidic deprotection (e.g., TFA/DCM) .
  • Reduction steps : For example, catalytic hydrogenation (H₂/Pd-C) or triphenylphosphine-mediated azide reduction to introduce the aminomethyl group .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm regioselectivity (e.g., biphenyl substitution patterns) and salt formation .
  • HPLC-MS : For assessing purity and identifying impurities (e.g., bromomethyl precursors or de-esterified byproducts) .
  • Thermogravimetric analysis (TGA) : To evaluate stability, particularly decomposition points (e.g., mp 183–184°C for related hydrochlorides) .

Advanced Research Questions

Q. How can low yields in regioselective amination be addressed during synthesis?

  • Optimize reaction conditions : Use NaH in DMF for efficient N-alkylation of bromomethyl precursors .
  • Steric/electronic modulation : Introduce electron-withdrawing groups on the biphenyl ring to enhance reactivity at the 4'-position .
  • Alternative catalysts : Explore Pd-catalyzed cross-coupling or enzymatic methods to improve selectivity .

Q. How should researchers resolve contradictions in biological activity data for derivatives?

  • Verify stereochemical purity : Chiral HPLC or X-ray crystallography to confirm configurations (e.g., tert-butyl carbamate diastereomers in related compounds) .
  • Assess impurity profiles : Use orthogonal methods (e.g., LC-MS vs. NMR) to detect trace bromomethyl precursors or hydrolysis byproducts .
  • Replicate assays under controlled conditions : Standardize pH, temperature, and solvent systems to minimize variability .

Q. What strategies ensure stability of the hydrochloride salt under physiological conditions?

  • pH-dependent stability studies : Monitor degradation in buffers (pH 1–9) to identify optimal storage conditions .
  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity to predict shelf-life .
  • Solid-state characterization : Use XRPD to identify polymorphic forms that may affect solubility and stability .

Q. How can macrocyclization or peptidomimetic modifications be applied to this scaffold?

  • Macrocyclization via EDC/HOBt : Condense diacid derivatives with aminomethyl linkers to create rigidified analogs (17–18% yields reported for similar systems) .
  • Peptidomimetic design : Incorporate imidazole or indole moieties to enhance target binding (e.g., FTI-2148 analogs with improved pharmacokinetics) .

Methodological Notes

  • Avoiding common pitfalls : Ensure rigorous drying of intermediates to prevent hydrolysis of the methyl ester .
  • Scalability considerations : Replace volatile solvents (e.g., DCM) with ethanol or acetonitrile for safer large-scale reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
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Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl

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